![molecular formula C16H14ClN3O2 B590370 3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one CAS No. 130831-37-7](/img/structure/B590370.png)
3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are then treated with ammonia solution to afford the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
科学研究应用
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and disrupting biological processes .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A core structure in many biologically active compounds.
2-Substituted-4(3H)-quinazolinones: Known for their antimicrobial and anticancer properties.
3-Substituted-4(3H)-quinazolinones: Exhibits anti-inflammatory and analgesic activities
Uniqueness
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is unique due to its specific substitutions, which enhance its biological activity and specificity. The presence of the p-chlorobenzyl and methoxy groups contributes to its distinct pharmacological profile and potential therapeutic applications .
属性
CAS 编号 |
130831-37-7 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.757 |
IUPAC 名称 |
3-amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-13-4-2-3-12-15(13)19-14(20(18)16(12)21)9-10-5-7-11(17)8-6-10/h2-8H,9,18H2,1H3 |
InChI 键 |
NHDCHDCWRCPEAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CC3=CC=C(C=C3)Cl |
同义词 |
4(3H)-Quinazolinone, 3-amino-2-p-chlorobenzyl-8-methoxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


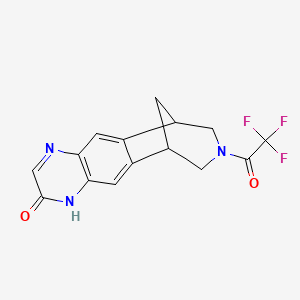
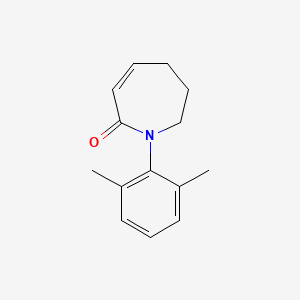
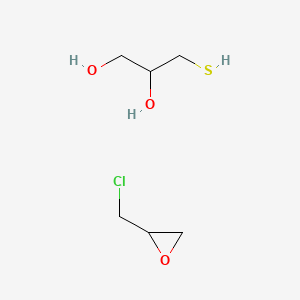
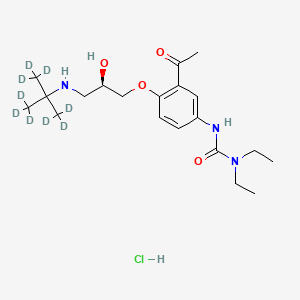
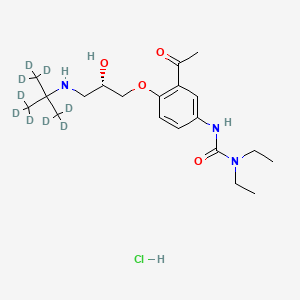
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
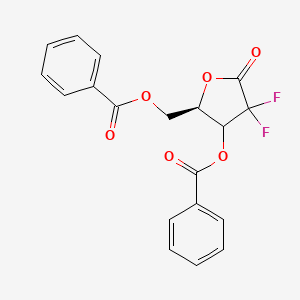
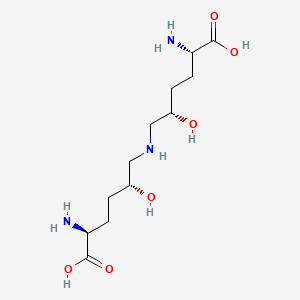
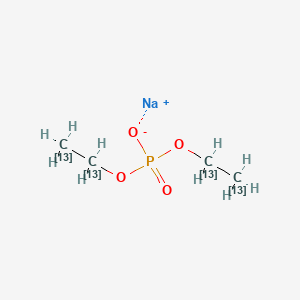
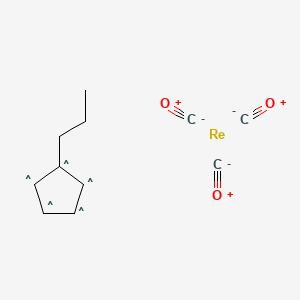
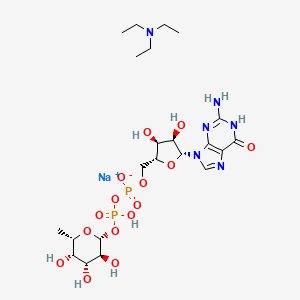
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
